N-Ethyl valacyclovir

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity Against Herpesviruses

“N-Ethyl valacyclovir” is a prodrug of acyclovir and has demonstrated antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) both in vitro and in vivo . This makes it a valuable compound for the treatment and prevention of herpesvirus-related diseases.

Enhancement of Oral Bioavailability

The modification of acyclovir by valine esterification, producing valacyclovir, results in significant increases in systemic aciclovir plasma levels . This improved pharmacokinetic profile translates into better clinical efficacy and patient convenience, making “N-Ethyl valacyclovir” a potential candidate for enhancing oral bioavailability of antiviral drugs.

Polymorphism Studies

Polymorphism of a drug compound can result from different spatial arrangements of the molecules in the crystal lattice. “N-Ethyl valacyclovir” has been studied for its polymorphic forms, which can have different chemical and physical properties affecting the drug’s performance . This research is crucial for the development of solid dosage forms with optimal therapeutic effects.

Stability and Dissolubility Analysis

The stability and dissolubility of “N-Ethyl valacyclovir” in various crystal forms have been investigated. Studies have shown that certain forms of the compound exhibit good dissolubility in water at room temperature, which is essential for the development of aqueous pharmaceutical formulations .

Impurity Profiling

Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical compounds. “N-Ethyl valacyclovir” has been the subject of research to develop validated methods for detecting and separating related impurities, which is vital for quality control in drug manufacturing .

Treatment of Zoster-Associated Pain

Valacyclovir, the prodrug of “N-Ethyl valacyclovir,” has been shown to significantly accelerate the resolution of zoster-associated pain and reduce the occurrence of post-herpetic neuralgia in patients . This application highlights the compound’s potential in pain management related to viral infections.

Mecanismo De Acción

Target of Action

N-Ethyl Valacyclovir, a derivative of Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .

Mode of Action

N-Ethyl Valacyclovir acts as a prodrug . It is converted in vivo to Aciclovir, a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA .

Biochemical Pathways

The conversion of N-Ethyl Valacyclovir to Aciclovir involves a series of biochemical pathways. It is rapidly absorbed and converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

N-Ethyl Valacyclovir exhibits favorable pharmacokinetic properties. It has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of N-Ethyl Valacyclovir’s action is the inhibition of viral DNA replication. By competitively inhibiting viral DNA polymerase, it prevents the replication of viral DNA, thereby halting the spread of the virus . This makes it effective in the treatment of various herpes infections .

Propiedades

IUPAC Name |

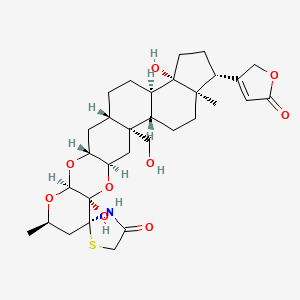

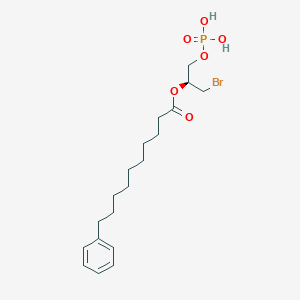

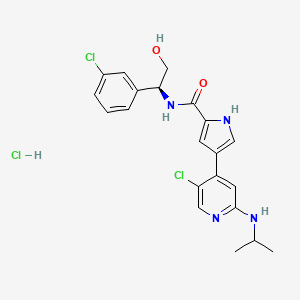

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHBUGXDSIJIM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl valacyclovir | |

CAS RN |

1346747-69-0 | |

| Record name | N-Ethyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)